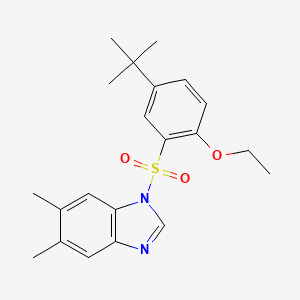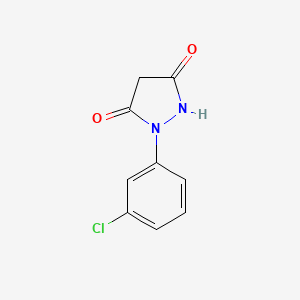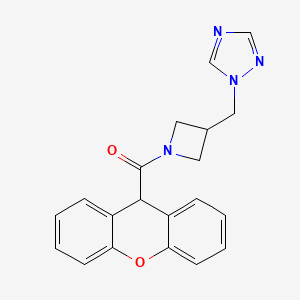
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a xanthene ring. Compounds containing these functional groups are often found in various fields of chemistry due to their diverse biological activities .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole, azetidine, and xanthene rings. These functional groups can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple rings in the structure could influence properties such as solubility, stability, and reactivity .科学的研究の応用
Anticancer Activity
This compound has shown potential in anticancer research due to its unique structure, which allows it to interact with various biological targets. The xanthene moiety is known for its cytotoxic properties, which can induce apoptosis in cancer cells. Studies have demonstrated that derivatives of xanthene can inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms .
Antimicrobial Properties
The azetidine and triazole rings in this compound contribute to its antimicrobial activity. These moieties can disrupt the cell walls of bacteria and fungi, making the compound effective against a broad spectrum of pathogens. Research has indicated that such compounds can be used to develop new antibiotics, especially in the face of rising antibiotic resistance .
Antioxidant Effects
Xanthene derivatives are known for their antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This compound, with its xanthene core, can potentially protect cells from oxidative damage, making it useful in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Applications
The triazole ring in this compound has been linked to anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes the compound a candidate for developing new anti-inflammatory drugs that could treat conditions like arthritis and inflammatory bowel disease .
Fluorescent Probes
The xanthene moiety is known for its fluorescent properties, which can be harnessed in bioimaging applications. This compound can be used as a fluorescent probe to label and visualize biological structures in cells and tissues. Such probes are essential tools in biomedical research for studying cellular processes and diagnosing diseases.
These applications highlight the versatility and potential of 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole in various fields of scientific research. If you need more detailed information on any specific application or additional applications, feel free to ask!
Synthetic approaches to biologically active xanthones: an update. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. Xanthenedione Derivatives, New Promising Antioxidant and Anti-inflammatory Agents.
将来の方向性
作用機序
Target of action
1,2,4-Triazole derivatives have been found to inhibit the enzyme carbonic anhydrase-II . Xanthene derivatives have various targets depending on their specific structures and substitutions.
Mode of action
The interaction of 1,2,4-triazole derivatives with carbonic anhydrase-II involves binding to the active site residues of the enzyme . The mode of action of xanthene derivatives can vary widely.
Biochemical pathways
The inhibition of carbonic anhydrase-II by 1,2,4-triazole derivatives can affect various biochemical pathways, including those involved in pH regulation and electrolyte balance .
Result of action
The inhibition of carbonic anhydrase-II by 1,2,4-triazole derivatives can lead to changes in pH and electrolyte balance, which can have various cellular effects .
特性
IUPAC Name |
[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-20(23-9-14(10-23)11-24-13-21-12-22-24)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-8,12-14,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYYCDWUEOSTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CN5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

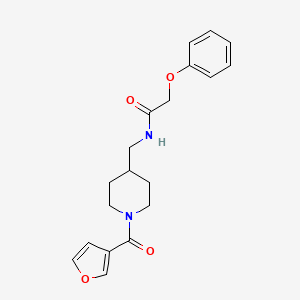
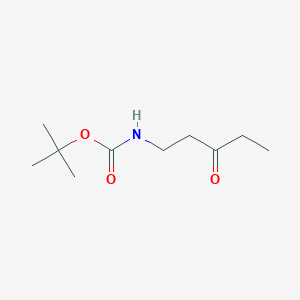
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2547851.png)
![6-Cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2547853.png)
![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/no-structure.png)
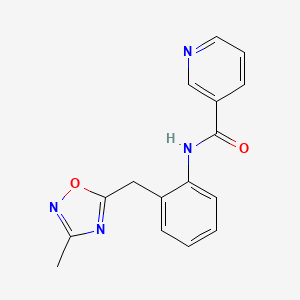
![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)acetamide](/img/structure/B2547860.png)
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2547862.png)
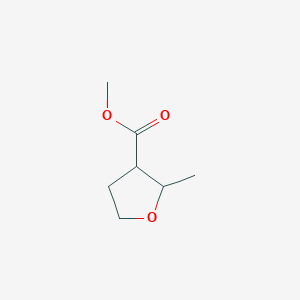

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)
![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2547868.png)
